molecular formula C21H29N3O2S B5588655 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine

Cat. No. B5588655
M. Wt: 387.5 g/mol
InChI Key: YIWMNVAFLJLKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic compounds featuring imidazole and piperidine moieties are of significant interest due to their diverse pharmacological activities. The synthesis and analysis of these compounds are crucial for understanding their chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, Thimmegowda et al. (2009) described the synthesis of a novel bioactive heterocycle through condensation, highlighting the importance of selecting appropriate starting materials and reaction conditions for successful compound formation (Thimmegowda et al., 2009).

Molecular Structure Analysis

Crystallography is a common method for determining the molecular structure of synthesized compounds. For example, studies have utilized X-ray crystallography to elucidate the crystal structure, revealing intermolecular hydrogen bonds and the conformation of various rings within the compound, which are essential for understanding the compound's chemical behavior and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds depends significantly on their functional groups. Research on similar compounds has explored various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, to modify the compound or introduce new functionalities (Lamphon et al., 2004).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are influenced by the molecular structure. Investigations into related compounds provide insights into how structural features impact these properties, which is critical for their application and handling (Bremner et al., 1988).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are crucial for determining the compound's potential applications. Studies often employ spectroscopic methods, such as NMR and IR, to analyze these properties, providing a deeper understanding of the compound's behavior in different environments (Halim & Ibrahim, 2022).

properties

IUPAC Name

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-26-13-12-23-11-9-22-20(23)17-7-5-10-24(15-17)21(25)19-14-16-6-3-2-4-8-18(16)27-19/h9,11,14,17H,2-8,10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWMNVAFLJLKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC4=C(S3)CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.